molecular formula C11H9Cl2N3O B5312017 4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide

Cat. No.: B5312017
M. Wt: 270.11 g/mol
InChI Key: SAQAOHQCJAKVPX-UHFFFAOYSA-N
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Description

4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide is an organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of two chlorine atoms, one on the phenyl ring and the other on the pyrazole ring, along with a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method starts with the chlorination of 4-chlorobenzoic acid to form 4-chlorobenzoyl chloride. This intermediate is then reacted with 4-chlorophenylhydrazine to form the corresponding hydrazone. Cyclization of the hydrazone under acidic conditions yields the pyrazole ring. Finally, the carboxamide group is introduced through a reaction with methylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents, catalysts, and purification methods are also tailored to maximize efficiency and minimize costs.

Chemical Reactions Analysis

Types of Reactions

4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the carboxamide group to an amine.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

    Oxidation: N-oxides of the pyrazole ring.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to its observed effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(4-chlorophenyl)-1H-pyrazole-5-carboxamide: Lacks the methyl group on the pyrazole ring.

    4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-3-carboxamide: The carboxamide group is positioned differently on the pyrazole ring.

    4-chloro-N-(4-chlorophenyl)-1-methyl-1H-pyrazole-5-sulfonamide: Contains a sulfonamide group instead of a carboxamide group.

Uniqueness

Its specific structure allows for targeted interactions with enzymes and other molecular targets, making it a valuable compound in various fields of research .

Properties

IUPAC Name

4-chloro-N-(4-chlorophenyl)-2-methylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9Cl2N3O/c1-16-10(9(13)6-14-16)11(17)15-8-4-2-7(12)3-5-8/h2-6H,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAQAOHQCJAKVPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C(C=N1)Cl)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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